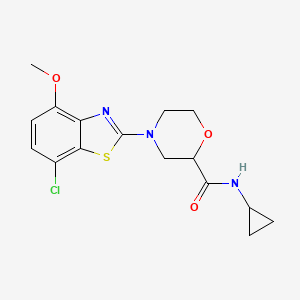![molecular formula C16H19ClN4O B12265401 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B12265401.png)
4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the chlorophenyl group: This step involves the reaction of the piperazine derivative with a chlorophenyl compound under basic conditions.
Methoxypyrimidine synthesis:
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine can be compared with other piperazine derivatives, such as:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Cetirizine hydrochloride : A well-known antihistamine that also contains a piperazine moiety .
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C16H19ClN4O |
|---|---|
Molecular Weight |
318.80 g/mol |
IUPAC Name |
4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine |
InChI |
InChI=1S/C16H19ClN4O/c1-22-16-10-15(18-12-19-16)21-7-5-20(6-8-21)11-13-3-2-4-14(17)9-13/h2-4,9-10,12H,5-8,11H2,1H3 |
InChI Key |
SVQTXYSVHILGRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12265318.png)
![6-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12265323.png)
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-chlorophenyl)phthalazine](/img/structure/B12265327.png)
![2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B12265336.png)
![N,5-dimethyl-N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12265347.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265349.png)

![4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B12265362.png)
[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B12265369.png)
[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine](/img/structure/B12265378.png)
![4-{2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12265381.png)
![4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12265398.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265407.png)
![5-chloro-N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12265411.png)
